molecular formula C17H16BrFO3 B1428266 Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate CAS No. 1407516-40-8

Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate

Cat. No.: B1428266
CAS No.: 1407516-40-8
M. Wt: 367.2 g/mol
InChI Key: KXEWTZHGAMRSTH-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-bromo-5-fluorobenzyl alcohol. This intermediate is then reacted with 4-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromo and fluoro substituents provides a unique combination of electronic and steric effects that can be exploited in various applications.

Properties

IUPAC Name

methyl 3-[4-[(2-bromo-5-fluorophenyl)methoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO3/c1-21-17(20)9-4-12-2-6-15(7-3-12)22-11-13-10-14(19)5-8-16(13)18/h2-3,5-8,10H,4,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEWTZHGAMRSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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